molecular formula C8H6BrF2NO B13177178 2-(2-Bromophenyl)-2,2-difluoroacetamide

2-(2-Bromophenyl)-2,2-difluoroacetamide

Cat. No.: B13177178
M. Wt: 250.04 g/mol
InChI Key: VZWANJYXYZCFMN-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2,2-difluoroacetamide is an organic compound that features a bromine atom and two fluorine atoms attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-2,2-difluoroacetamide typically involves the reaction of 2-bromobenzoyl chloride with difluoroacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2,2-difluoroacetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are usually carried out in acidic or basic media.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include substituted acetamides with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include oxidized derivatives such as carboxylic acids or ketones.

    Reduction Reactions: Products include reduced derivatives such as alcohols or amines.

Scientific Research Applications

2-(2-Bromophenyl)-2,2-difluoroacetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromophenyl)-2,2,2-trifluoroacetamide: Similar structure but with an additional fluorine atom.

    2-(2-Bromophenyl)ethylamine: Similar structure but with an ethylamine group instead of the acetamide group.

    (2-Bromophenyl)diphenylphosphine: Similar structure but with a diphenylphosphine group instead of the acetamide group.

Uniqueness

2-(2-Bromophenyl)-2,2-difluoroacetamide is unique due to the presence of both bromine and difluoroacetamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C8H6BrF2NO

Molecular Weight

250.04 g/mol

IUPAC Name

2-(2-bromophenyl)-2,2-difluoroacetamide

InChI

InChI=1S/C8H6BrF2NO/c9-6-4-2-1-3-5(6)8(10,11)7(12)13/h1-4H,(H2,12,13)

InChI Key

VZWANJYXYZCFMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)N)(F)F)Br

Origin of Product

United States

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